Product packaging for CCX2206(Cat. No.:)

CCX2206

Cat. No.: B1150054
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CCX2206 is a CXCR7-specific inhibitor, currently being developed by Chemocentryx.

Properties

Molecular Formula

C18H17NO4S3

Appearance

Solid powder

Synonyms

CCX2206;  CCX-2206;  CCX 2206.; NONE

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for a specific compound designated "CCX2206" did not yield any publicly available information. The following guide provides a comprehensive overview of the discovery and synthesis of pyrazolo[1,5-a]pyrimidines, a significant class of kinase inhibitors to which a compound like this compound may belong.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases.[1][2][3][4] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][3][4] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been the focus of intense drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Pim-1, Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinase 2 (CDK2).[5][6][7]

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is typically achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[2] Several efficient synthetic methodologies have been developed, including classical condensation reactions, multi-component reactions, and microwave-assisted synthesis.[1][3]

General Synthetic Workflow

The general approach involves the reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent to form the fused pyrimidine ring.

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Product A 3-Aminopyrazole Derivative C Cyclocondensation Reaction A->C B 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) B->C D Pyrazolo[1,5-a]pyrimidine Core C->D

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Key Experimental Protocols

Protocol 1: Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines [8]

This two-step protocol involves the synthesis of a β-enaminone intermediate followed by cyclocondensation.

  • Step 1: Synthesis of β-enaminones. A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes. This reaction typically yields the corresponding β-enaminone in high yields (83–97%).

  • Step 2: Cyclocondensation. The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [3]

This method allows for the direct introduction of a halogen atom at the 3-position.

  • A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction.

  • The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).

Quantitative Data: Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases.

Table 1: Inhibition of Pim-1 Kinase

CompoundPim-1 IC₅₀ (nM)Reference
1 45[7]
11b Potent (submicromolar)[7]

Table 2: Inhibition of Tropomyosin Receptor Kinases (Trks) [5]

CompoundTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)
28 0.170.070.07
32 1.93.12.3
33 3.25.53.3
34 1.84.12.3
35 2.53.12.6
36 1.42.41.9
Larotrectinib 1.22.12.1

Table 3: Dual Inhibition of CDK2 and TRKA Kinases [6]

CompoundCDK2 IC₅₀ (µM)TRKA IC₅₀ (µM)
6d 0.09 - 1.580.23 - 1.59
6k 0.09 - 1.580.23 - 1.59
6m-p 0.09 - 1.580.23 - 1.59
6r-t 0.09 - 1.580.23 - 1.59
11g 0.09 - 1.580.23 - 1.59

Signaling Pathways and Mechanism of Action

Pyrazolo[1,5-a]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates.[1]

General Kinase Inhibition Pathway

G cluster_pathway Kinase Signaling Cascade Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate (Active) Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Inhibition Downstream Downstream Signaling Phosphorylated_Substrate->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream->Cellular_Response G cluster_pim1 Pim-1 Pro-Survival Pathway Pim1 Pim-1 Kinase pBAD Phospho-BAD (Inactive) Pim1->pBAD Phosphorylates BAD BAD (Pro-apoptotic) Apoptosis Apoptosis BAD->Apoptosis pBAD->Apoptosis Inhibitor Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitor Inhibitor->Pim1 Inhibits

References

Vercirnon (CCX282-B): A Technical Overview of Preclinical In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vercirnon, also known as CCX282-B and GSK-1605786, is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] CCR9 plays a critical role in the migration of lymphocytes to the intestinal mucosa, a process implicated in the pathogenesis of inflammatory bowel disease (IBD), particularly Crohn's disease.[3][4] By blocking the interaction between CCR9 and its unique ligand, CCL25 (TECK), Vercirnon aims to reduce the inflammatory response in the gut.[3] This technical guide provides a comprehensive overview of the key in vitro and in vivo preclinical studies that have characterized the pharmacological profile of Vercirnon.

Mechanism of Action

Vercirnon functions as an allosteric antagonist, binding to an intracellular site on the CCR9 receptor.[5] This binding sterically hinders the coupling of G-proteins, thereby inhibiting downstream signaling pathways that are normally initiated by the binding of CCL25 to CCR9.[5] The primary consequence of this inhibition is the blockade of two key cellular processes: intracellular calcium mobilization and chemotaxis, which are essential for the migration of immune cells to sites of inflammation.[1][2]

cluster_0 Cell Membrane cluster_1 Intracellular CCL25 CCL25 CCR9 CCR9 Receptor CCL25->CCR9 Binds G_Protein G-Protein CCR9->G_Protein Activates Ca_Mobilization Ca2+ Mobilization G_Protein->Ca_Mobilization Chemotaxis Chemotaxis G_Protein->Chemotaxis Vercirnon Vercirnon Vercirnon->CCR9 Inhibits (Allosteric)

Vercirnon's Mechanism of Action

In Vitro Studies

A series of in vitro assays were conducted to determine the potency and selectivity of Vercirnon in inhibiting CCR9-mediated cellular responses. These studies utilized various cell lines, including the human T-cell leukemia line Molt-4, which endogenously expresses CCR9, as well as primary immune cells.

Quantitative Data Summary
Assay TypeCell Line / Primary CellsLigandIC50 (nM)Reference
Calcium Mobilization Molt-4 cellsCCL255.4[1][2]
Chemotaxis Molt-4 cells (0.1% BSA/HBSS)CCL253.4[1][2]
Molt-4 cells (100% human serum)CCL2533[2]
Baf-3/CCR9A cellsCCL252.8[2]
Baf-3/CCR9B cellsCCL252.6[2]
Primary CCR9-expressing cellsCCL256.8[1][2]
RA-cultured human T cells (100% human serum)CCL25141[1]
Mouse thymocytesCCL256.9[1]
Rat thymocytesCCL251.3[1]
Receptor Binding Molt-4 cells ([3H]CCX807)-6[6]
Experimental Protocols

Calcium Mobilization Assay

The ability of Vercirnon to inhibit CCL25-induced calcium mobilization was assessed in Molt-4 cells.

  • Cell Preparation: Molt-4 cells were washed and suspended in assay buffer.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The dye-loaded cells were incubated with varying concentrations of Vercirnon or vehicle control.

  • Stimulation: CCL25 was added to the cell suspension to induce calcium mobilization.

  • Detection: Changes in intracellular calcium concentration were measured by monitoring the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The IC50 value was calculated by determining the concentration of Vercirnon that resulted in a 50% reduction of the CCL25-induced calcium signal.

Chemotaxis Assay

The chemotactic response of various cell types towards CCL25 and its inhibition by Vercirnon was evaluated using a microplate-based assay system (e.g., ChemoTX).

cluster_0 Assay Plate Preparation cluster_1 Cell Preparation and Treatment cluster_2 Chemotaxis cluster_3 Quantification A1 Add CCL25 (chemoattractant) to lower chamber A2 Place microporous membrane over lower chamber A1->A2 C1 Add treated cells to upper chamber B1 Harvest and resuspend cells B2 Incubate cells with Vercirnon or vehicle control B1->B2 C2 Incubate to allow cell migration C1->C2 D1 Remove non-migrated cells C2->D1 D2 Quantify migrated cells (e.g., using CyQUANT dye) D1->D2

Chemotaxis Assay Workflow
  • Assay Plate Setup: The lower wells of the chemotaxis plate were filled with assay medium containing CCL25.

  • Membrane Placement: A filter membrane with a defined pore size (e.g., 5 µm) was placed over the lower wells.

  • Cell Preparation: Cells (e.g., Molt-4, primary T-cells) were harvested, washed, and resuspended in assay medium.

  • Compound Treatment: The cell suspension was incubated with various concentrations of Vercirnon or a vehicle control.

  • Cell Addition: The treated cell suspension was added to the upper chamber, on top of the filter membrane.

  • Incubation: The plate was incubated for a specific duration (e.g., 90 minutes at 37°C) to allow for cell migration towards the CCL25 gradient.[6]

  • Quantification of Migration: The number of cells that migrated to the lower chamber was quantified using a fluorescent dye, such as CyQUANT, which binds to cellular nucleic acids.

  • Data Analysis: The IC50 value was determined as the concentration of Vercirnon that caused a 50% inhibition of cell migration towards CCL25.

In Vivo Studies

The in vivo efficacy of Vercirnon was evaluated in the TNFΔARE mouse model, which spontaneously develops a Crohn's-like intestinal inflammation.[7]

Quantitative Data Summary
Animal ModelTreatmentDosing RegimenDurationKey FindingsReference
TNFΔARE Mice Vercirnon10 and 50 mg/kg, s.c., twice daily10 weeks (from 2 to 12 weeks of age)Ameliorated the severity of intestinal inflammation. At 50 mg/kg, resulted in complete protection from severe inflammation in a majority of the animals.[1][7]
Experimental Protocol

TNFΔARE Mouse Model of Intestinal Inflammation

  • Animal Model: Female TNFΔARE mice, which overexpress TNF-α, leading to spontaneous development of terminal ileitis, were used.[7]

  • Treatment Groups: Mice were divided into vehicle control and Vercirnon treatment groups (10 and 50 mg/kg).[7]

  • Drug Administration: Vercirnon or vehicle was administered subcutaneously twice daily.[1]

  • Treatment Period: Dosing commenced at 2 weeks of age and continued until 12 weeks of age.[1][7]

  • Assessment of Inflammation: At the end of the treatment period, the intestines were harvested for histological analysis. The severity of inflammation was scored based on parameters such as mucosal ulceration, inflammatory cell infiltration, and architectural changes.

  • Data Analysis: The inflammation scores between the vehicle and Vercirnon-treated groups were compared to determine the efficacy of the compound.

cluster_0 Study Initiation cluster_1 Treatment Phase (10 weeks) cluster_2 Endpoint Analysis (at 12 weeks of age) cluster_3 Data Interpretation A1 Select 2-week-old TNFΔARE mice A2 Randomize into treatment groups: - Vehicle - Vercirnon (10 mg/kg) - Vercirnon (50 mg/kg) A1->A2 B1 Administer treatment subcutaneously twice daily A2->B1 B2 Monitor animal health and weight B1->B2 C1 Sacrifice animals and harvest intestinal tissue B2->C1 C2 Perform histological analysis C1->C2 C3 Score intestinal inflammation C2->C3 D1 Compare inflammation scores between groups C3->D1 D2 Evaluate efficacy of Vercirnon D1->D2

In Vivo Study Workflow (TNFΔARE Mouse Model)

Conclusion

The preclinical data for Vercirnon (CCX282-B) demonstrate its potent and selective antagonism of the CCR9 receptor. In vitro, it effectively inhibits key CCR9-mediated functions, including calcium mobilization and chemotaxis, in both cell lines and primary cells. In vivo, Vercirnon has shown efficacy in a relevant animal model of Crohn's disease, significantly reducing intestinal inflammation. These findings provided a strong rationale for its advancement into clinical development for the treatment of inflammatory bowel disease.

References

Avelumab: A Technical Guide to a Dual-Mechanism Immuno-Oncology Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avelumab is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.[1][2] It is distinguished by its dual mechanism of action, which involves not only the blockade of the PD-L1/PD-1 pathway to restore T-cell-mediated antitumor immunity but also the induction of antibody-dependent cell-mediated cytotoxicity (ADCC) against tumor cells.[3][4] This guide provides a comprehensive technical overview of avelumab, including its mechanism of action, key clinical trial data, approved indications, and detailed experimental protocols.

Mechanism of Action

Avelumab's primary mechanism involves binding to PD-L1 on the surface of tumor cells and other cells within the tumor microenvironment.[2] This binding prevents the interaction of PD-L1 with its receptors, PD-1 and B7.1, which are expressed on activated T cells.[3][5] The PD-L1/PD-1 interaction delivers an inhibitory signal to T cells, leading to their exhaustion and a suppressed antitumor immune response.[1] By blocking this interaction, avelumab removes this inhibitory signal, thereby restoring the ability of cytotoxic T cells to recognize and eliminate cancer cells.[4]

Uniquely among anti-PD-L1 antibodies, avelumab possesses a native, unmodified Fc region.[3] This allows it to engage with Fcγ receptors on immune effector cells, such as natural killer (NK) cells, and trigger ADCC, a process that leads to the direct lysis of antibody-coated tumor cells.[1][6] This dual functionality engages both the adaptive and innate immune systems to combat cancer.[3]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by avelumab.

avelumab_moa cluster_tumor_cell Tumor Cell cluster_t_cell T Cell cluster_avelumab cluster_nk_cell NK Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Peptide MHC-Peptide Complex TCR TCR MHC_Peptide->TCR Activation Signal T_cell_inactivation T Cell Inactivation/ Exhaustion PD1->T_cell_inactivation avelumab Avelumab avelumab->PDL1 Blocks Interaction Fc_receptor Fcγ Receptor avelumab->Fc_receptor Binds to Fc Region ADCC ADCC Induction Fc_receptor->ADCC ADCC->PDL1 Induces Lysis of Tumor Cell

Caption: Avelumab's dual mechanism of action.

Clinical Development and Approved Indications

Avelumab has been extensively evaluated in the JAVELIN clinical trial program across numerous tumor types.[7] It has received regulatory approval for several indications:

  • Metastatic Merkel Cell Carcinoma (MCC): Avelumab is approved for the treatment of adults and pediatric patients 12 years and older with metastatic MCC.[5][8]

  • Locally Advanced or Metastatic Urothelial Carcinoma (UC): It is indicated for the maintenance treatment of patients with locally advanced or metastatic UC that has not progressed with first-line platinum-containing chemotherapy.[5][9] It is also approved for patients with locally advanced or metastatic UC who have disease progression during or following platinum-containing chemotherapy.[10]

  • Advanced Renal Cell Carcinoma (RCC): Avelumab, in combination with axitinib, is a first-line treatment for patients with advanced RCC.[5][9]

Clinical Efficacy: A Summary of Key JAVELIN Trials

The following tables summarize pivotal clinical trial data for avelumab across its major approved indications.

Table 1: JAVELIN Merkel 200 (Metastatic Merkel Cell Carcinoma)
EndpointPreviously Treated (Part A, n=88)[11]First-Line Treatment (Part B, n=116)[12]
Objective Response Rate (ORR) 33.0% (95% CI: 23.3-43.8)39.7% (95% CI: 30.7-49.2)
Complete Response (CR) 11.4%Not Reported
Partial Response (PR) 21.6%Not Reported
Durable Response Rate (≥6 months) Not Reported30.2% (95% CI: 22.0-39.4)
Median Duration of Response (DOR) Not Reached (95% CI: 18.0 months-Not Estimable)Not Reported
Median Progression-Free Survival (PFS) 2.7 months (95% CI: 1.4-4.2)4.1 months (95% CI: 1.4-6.1)
Median Overall Survival (OS) 12.9 months (95% CI: 7.5-Not Estimable)20.3 months (95% CI: 12.4-Not Estimable)
Table 2: JAVELIN Bladder 100 (Advanced Urothelial Carcinoma - Maintenance Therapy)
EndpointAvelumab + Best Supportive Care (BSC) (n=350)[13][14]BSC Alone (n=350)[13][14]
Median Overall Survival (OS) 21.4 months (95% CI: 18.9-26.1)14.3 months (95% CI: 12.9-17.9)
Hazard Ratio for OS (95% CI) 0.69 (0.56-0.86)-
P-value <0.001-
Table 3: JAVELIN Renal 101 (Advanced Renal Cell Carcinoma - First-Line Treatment)
EndpointAvelumab + Axitinib (n=442)[15][16]Sunitinib (n=444)[15][16]
Median Progression-Free Survival (PFS) in PD-L1+ Population 13.8 months (95% CI: 11.1-Not Estimable)7.2 months (95% CI: 5.7-9.7)
Hazard Ratio for PFS (PD-L1+) 0.61 (95% CI: 0.47-0.79)-
P-value (PFS, PD-L1+) <0.001-
Median Overall Survival (OS) in Overall Population 44.8 months (95% CI: 39.7-51.1)38.9 months (95% CI: 31.4-45.2)
Hazard Ratio for OS 0.88 (95% CI: 0.749-1.039)-
Objective Response Rate (ORR) in Overall Population 59.7% (95% CI: 55.0-64.3)32.0% (95% CI: 27.7-36.5)

Experimental Protocols

PD-L1 Immunohistochemistry (IHC) Staining

A common method for assessing PD-L1 expression in tumor tissue involves the use of specific anti-PD-L1 antibody clones.

Protocol Outline:

  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a validated buffer solution (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.

  • Primary Antibody Incubation: Slides are incubated with a validated anti-PD-L1 primary antibody (e.g., SP263 clone) at a predetermined concentration and duration.[17]

  • Detection System: A polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase (HRP) is applied.

  • Chromogen: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Slides are dehydrated, cleared, and coverslipped.

  • Scoring: PD-L1 expression is typically scored as the percentage of tumor cells with positive membrane staining at any intensity.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This in vitro assay measures the ability of avelumab to induce the lysis of target tumor cells by effector cells.

Protocol Outline:

  • Cell Culture:

    • Target Cells: A human tumor cell line with known PD-L1 expression is cultured to log phase.[6][18]

    • Effector Cells: Peripheral blood mononuclear cells (PBMCs) or purified NK cells are isolated from healthy donor blood.[6][19]

  • Target Cell Labeling: Target cells are labeled with a release agent, such as calcein-AM or chromium-51.

  • Assay Setup: Labeled target cells are plated in a 96-well plate. Avelumab is added at various concentrations. Effector cells are then added at different effector-to-target (E:T) ratios.[18]

  • Incubation: The plate is incubated for a specified period (e.g., 4 hours) at 37°C.

  • Lysis Measurement: The amount of release agent in the supernatant is quantified. For calcein-AM, fluorescence is measured. For chromium-51, radioactivity is measured.

  • Data Analysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release is from target cells with effector cells but no antibody.

    • Maximum release is from target cells lysed with a detergent.

Experimental Workflow Diagram

experimental_workflow cluster_pd_l1_ihc PD-L1 IHC Staining cluster_adcc_assay ADCC Assay ihc1 FFPE Tissue Sectioning ihc2 Deparaffinization & Rehydration ihc1->ihc2 ihc3 Antigen Retrieval ihc2->ihc3 ihc4 Primary Antibody Incubation (anti-PD-L1) ihc3->ihc4 ihc5 Detection & Staining ihc4->ihc5 ihc6 Scoring (% Tumor Cells+) ihc5->ihc6 adcc1 Isolate Effector Cells (PBMCs/NK Cells) adcc3 Co-culture with Avelumab adcc1->adcc3 adcc2 Culture & Label Target Tumor Cells adcc2->adcc3 adcc4 Measure Cell Lysis adcc3->adcc4

References

Methodological & Application

Application Notes: The Role of CXCR7 and its Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

An important notice regarding the availability of information for CCX2206 is warranted. Following a thorough review of publicly accessible scientific literature, clinical trial databases, and patent filings, it has been determined that there are no specific dosage and administration guidelines currently available for this compound.

This compound is identified as a CXCR7 (C-X-C chemokine receptor type 7) antagonist.[1][2] While its intended mechanism of action—blocking the CXCR7 receptor—is known, detailed information regarding its preclinical and clinical development, including dosing regimens, administration routes, and comprehensive experimental protocols, has not been publicly disclosed.

The content provided below is based on the general scientific understanding of CXCR7 antagonists and is intended to serve as a foundational guide for researchers and professionals in drug development. It outlines the typical considerations and experimental workflows involved in establishing dosage and administration protocols for a novel compound of this class.

CXCR7 is a chemokine receptor that plays a significant role in various physiological and pathological processes, including immune responses, cell migration, and tumor biology. It binds to the chemokines CXCL11 and CXCL12. Unlike many other chemokine receptors, CXCR7 primarily signals through the β-arrestin pathway and also functions as a "scavenger" receptor, internalizing and degrading its ligands to create chemokine gradients.

An antagonist such as this compound would block these functions, which could have therapeutic implications in diseases where CXCR7 activity is dysregulated, such as in certain cancers where it can promote tumor growth and metastasis.

Conceptual Experimental Workflow for a Novel CXCR7 Antagonist

The development of dosage and administration guidelines for a new chemical entity like this compound would follow a rigorous, multi-stage process. The following diagram illustrates a generalized workflow for such a process.

experimental_workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development invitro In Vitro Assays (Binding Affinity, Potency, Selectivity) invivo In Vivo Animal Models (Pharmacokinetics, Efficacy, Toxicology) invitro->invivo Candidate Selection phase1 Phase I Clinical Trials (Safety, Tolerability, Pharmacokinetics in Humans) invivo->phase1 IND Submission phase2 Phase II Clinical Trials (Efficacy in Patients, Dose-Ranging) phase1->phase2 Establish Safety Profile phase3 Phase III Clinical Trials (Large-Scale Efficacy and Safety Confirmation) phase2->phase3 Determine Preliminary Efficacy NDA_Submission New Drug Application (NDA) Submission & Review phase3->NDA_Submission Pivotal Data signaling_pathway cluster_cell_environment Cellular Environment cluster_cell Target Cell ligand CXCL11 / CXCL12 (Chemokines) receptor CXCR7 Receptor ligand->receptor Binds & Activates antagonist This compound (CXCR7 Antagonist) antagonist->receptor Blocks Binding beta_arrestin β-Arrestin Signaling receptor->beta_arrestin scavenging Ligand Scavenging receptor->scavenging

References

Safety Operating Guide

Proper Disposal of CCX2206: Essential Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, a specific Safety Data Sheet (SDS) for a compound explicitly identified as "CCX2206" could not be located. The following guidance is based on general best practices for the handling and disposal of laboratory chemicals. It is imperative for all personnel to obtain and thoroughly review the official manufacturer's or supplier's SDS for this compound before handling or disposing of the material. This document will contain specific, critical information regarding the compound's properties, hazards, and required safety protocols.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat or other protective clothing

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of any chemical waste is contingent upon its specific chemical and physical properties as detailed in its SDS. The following is a generalized procedure and should be adapted to the specific requirements outlined for this compound.

  • Waste Identification and Segregation:

    • All waste containing this compound must be treated as hazardous waste unless explicitly stated otherwise in the SDS.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.

    • Segregate waste into clearly labeled containers indicating the contents, including the full chemical name ("this compound") and any known hazard classifications (e.g., flammable, corrosive, toxic).

  • Containerization:

    • Use only approved, chemically compatible waste containers. The container material should be resistant to degradation by this compound.

    • Ensure containers are in good condition, free from leaks or cracks, and have secure, tight-fitting lids.

    • Do not overfill waste containers. A general rule is to fill to no more than 80% of the container's capacity to allow for vapor expansion.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The storage area should have secondary containment to control any potential leaks or spills.

    • Keep waste containers away from sources of ignition, heat, and direct sunlight.

  • Disposal:

    • All disposal of chemical waste must be conducted through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Accurately complete all required waste manifest forms, providing a detailed description of the waste.

    • Follow all local, state, and federal regulations governing hazardous waste disposal.

Quantitative Data

The following table summarizes key physical and chemical properties that are essential for determining appropriate handling and disposal methods. This information must be populated from the official this compound Safety Data Sheet.

PropertyValueSignificance for Disposal
pH Information not availableIndicates corrosivity. Highly acidic or basic materials require specific container types and may need neutralization.
Melting Point/Range Information not availableRelevant for understanding the physical state of the material at different temperatures.
Boiling Point/Range Information not availableIndicates the temperature at which the liquid form will turn into a vapor, affecting inhalation risk.
Flash Point Information not availableThe lowest temperature at which vapors can ignite. Critical for assessing fire hazards.
Solubility Information not availableDetermines how the material will behave in the event of a spill and its potential to contaminate water sources.
Decomposition Products Information not availableIdentifies hazardous substances that may be released during degradation or in a fire.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the available literature. The development of any disposal-related experimental procedures, such as neutralization or deactivation, must be based on a thorough understanding of the chemical's reactivity, as provided in the SDS.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound, emphasizing the central role of the Safety Data Sheet.

cluster_0 Initial Assessment cluster_1 Waste Preparation cluster_2 Storage and Disposal start This compound Waste Generated sds Obtain and Review Safety Data Sheet (SDS) start->sds segregate Segregate Waste sds->segregate containerize Select Compatible Container and Label Clearly segregate->containerize store Store in Designated Hazardous Waste Area containerize->store dispose Arrange for Pickup by EHS or Licensed Contractor store->dispose end Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Logistical Information for Handling CCX2206

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "CCX2206" is not publicly available. The information provided herein is based on general laboratory safety principles for handling potentially hazardous chemical compounds in a research and drug development setting. It is imperative to obtain the official SDS from the manufacturer or supplier of this compound before commencing any handling, storage, or experimental procedures.

Immediate Safety and Handling Protocol

Researchers and laboratory personnel must treat this compound as a compound with unknown hazardous potential until a formal risk assessment based on a substance-specific SDS is completed. The following procedural guidance is designed to minimize exposure and ensure a safe working environment.

1. Pre-Handling Checklist:

  • Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound. This document is the primary source of information regarding hazards, handling, storage, and emergency procedures.

  • Identify the specific hazards associated with this compound as outlined in the SDS (e.g., flammable, corrosive, toxic, reactive).

  • Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.

  • Locate and verify the functionality of all laboratory safety equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits.

  • Develop a Standard Operating Procedure (SOP) for all experiments involving this compound, incorporating specific safety measures.

2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling chemical compounds of unknown toxicity in a laboratory setting. This should be adapted based on the specific hazards identified in the this compound SDS.

Body PartPersonal Protective EquipmentLevel of Protection
Eyes/Face Safety Goggles with side shields or a Face ShieldProtects against chemical splashes, and flying particles.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Provides a barrier against direct skin contact. Double-gloving is recommended.
Body Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination.
Respiratory Fume Hood or other ventilated enclosureMinimizes inhalation of vapors, dust, or aerosols. A respirator may be required for certain operations.
Feet Closed-toe shoesProtects feet from spills and falling objects.

3. Experimental Workflow for Handling a New Chemical Compound:

The following diagram illustrates a standard workflow for the safe handling of a new or unknown chemical compound within a research laboratory.

cluster_prep Preparation cluster_handling Handling and Experimentation cluster_post Post-Experiment prep_sds Obtain and Review SDS prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_sop Develop Standard Operating Procedure prep_ppe->prep_sop handle_receive Receive and Log Compound prep_sop->handle_receive handle_weigh Weighing and Aliquoting (in ventilated enclosure) handle_receive->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp post_decon Decontaminate Work Area handle_exp->post_decon post_waste Segregate and Label Waste post_decon->post_waste post_dispose Dispose of Waste per Institutional Guidelines post_waste->post_dispose

Caption: General workflow for safely handling a new chemical compound.

Operational and Disposal Plans

Spill Management:

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large, volatile, or highly toxic.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE before attempting to clean the spill.

  • Contain: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Work from the outside of the spill inwards.

  • Clean: Collect the absorbed material in a labeled, sealed waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

Disposal Plan:

All waste generated from the handling and use of this compound must be considered hazardous unless otherwise specified in the SDS.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, paper towels) and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Waste containers must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., flammable, toxic).

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through the institution's environmental health and safety office. Do not dispose of chemical waste down the drain.

Experimental Protocols

Detailed experimental protocols should be developed based on the specific research objectives. The following is a general outline for preparing a stock solution of a solid compound like this compound.

Protocol: Preparation of a 10 mM Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Appropriate solvent (as determined by solubility data)

    • Calibrated analytical balance

    • Volumetric flask

    • Spatula

    • Pipettes and tips

    • Vortex mixer or sonicator

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.

    • In a chemical fume hood, weigh the calculated amount of this compound onto weighing paper using an analytical balance.

    • Carefully transfer the weighed compound into the volumetric flask.

    • Add a portion of the solvent to the flask, cap, and swirl to dissolve the compound. A vortex mixer or sonicator may be used to aid dissolution.

    • Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Transfer the stock solution to a labeled storage vial, including the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution under the recommended conditions (e.g., temperature, light sensitivity) as specified in the SDS or other technical data.

This comprehensive guide provides a framework for the safe handling, use, and disposal of this compound. By prioritizing safety and adhering to established protocols, researchers can minimize risks and foster a secure laboratory environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.